molecular formula C13H12N2O4 B1393187 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid CAS No. 1246738-24-8

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid

Cat. No. B1393187
M. Wt: 260.24 g/mol
InChI Key: MJFNQGDMMORFJV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxycarbonyl group (-COOCH3) is an ester and is often involved in reactions with nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the aromatic ring and the pyrazole ring. The methoxycarbonyl group would likely contribute to the polarity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic ring, the pyrazole ring, and the methoxycarbonyl group. These groups could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

  • Antibacterial Activity : Rai et al. (2009) synthesized a series of compounds including 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. These compounds showed significant antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

  • Synthesis and Structure Studies : Budzisz et al. (2004) investigated the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This study provides insights into the chemical behavior and potential applications of these compounds in various fields (Budzisz, Małecka, & Nawrot, 2004).

  • Biological Activity Studies : Uma et al. (2017) synthesized certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles. These derivatives were found to have toxic effects on bacteria, indicating their potential in antimicrobial applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

  • Optical Nonlinearity for Potential Applications : Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl- 1H-pyrazole-4-ethyl carboxylates. These compounds were found to have significant optical nonlinearity, suggesting their potential use in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

  • Cancer Inhibitory Activity : Jing et al. (2012) evaluated the cancer inhibitory activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives. Some of these compounds displayed significant antitumor activity against various cancer cells, highlighting their potential in cancer treatment (Jing, Wang, Zhao, Tan, Xing, Liu, Huang, Luo, & Li, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve studying its efficacy and safety in clinical trials .

properties

IUPAC Name

2-(3-methoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-7-10(13(18)19-2)14-15(8)11-6-4-3-5-9(11)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNQGDMMORFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174466
Record name 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid

CAS RN

1246738-24-8
Record name 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246738-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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